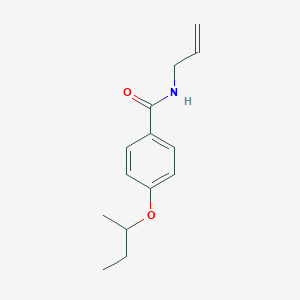![molecular formula C16H18N2O3 B268332 N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide](/img/structure/B268332.png)
N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of guanylyl cyclase (GC) activators. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular and pulmonary diseases.
Wirkmechanismus
N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 activates sGC enzyme by binding to the heme moiety of the enzyme. This binding leads to the release of the inhibitory subunit of the enzyme, which allows the catalytic subunit to produce cGMP from guanosine triphosphate (GTP). The increase in cGMP levels leads to the activation of protein kinase G (PKG), which mediates the various physiological effects of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272.
Biochemical and Physiological Effects:
N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 has been shown to have various biochemical and physiological effects, such as vasodilation, inhibition of platelet aggregation, reduction of inflammation, and protection against ischemia-reperfusion injury. These effects are mediated by the activation of sGC enzyme and the subsequent increase in cGMP levels in the cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 has several advantages for lab experiments, such as its high potency, selectivity, and stability. However, it also has some limitations, such as its low solubility in water and the need for special handling due to its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272, such as:
1. Investigating the potential therapeutic applications of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 in other diseases, such as cancer and neurological disorders.
2. Developing new synthetic methods for N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 that can improve its yield and purity.
3. Studying the pharmacokinetics and pharmacodynamics of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 in vivo to better understand its efficacy and safety.
4. Developing new formulations of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 that can improve its solubility and bioavailability.
5. Studying the potential interactions of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 with other drugs and compounds to better understand its potential drug-drug interactions.
Conclusion:
In conclusion, N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 is a promising chemical compound that has potential therapeutic applications in various diseases, including cardiovascular and pulmonary diseases. Its activation of sGC enzyme and subsequent increase in cGMP levels in the cells lead to various physiological effects, such as vasodilation, inhibition of platelet aggregation, and reduction of inflammation. Although N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 has some limitations, such as its low solubility in water and potential toxicity, its advantages, such as its high potency, selectivity, and stability, make it a promising candidate for further research and development.
Synthesemethoden
The synthesis of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 involves the reaction of 4-nitrophenyl isocyanate with sec-butylamine, followed by the reduction of the resulting intermediate with sodium dithionite. The final product is obtained by the reaction of the intermediate with furfurylamine in the presence of sodium hydride. The overall yield of the synthesis method is around 30%.
Wissenschaftliche Forschungsanwendungen
N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular and pulmonary diseases. It has been shown to activate the soluble guanylyl cyclase (sGC) enzyme, which leads to an increase in the levels of cyclic guanosine monophosphate (cGMP) in the cells. This, in turn, leads to various physiological effects, such as vasodilation, inhibition of platelet aggregation, and reduction of inflammation.
Eigenschaften
Produktname |
N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide |
|---|---|
Molekularformel |
C16H18N2O3 |
Molekulargewicht |
286.33 g/mol |
IUPAC-Name |
N-[4-(butan-2-ylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H18N2O3/c1-3-11(2)17-15(19)12-6-8-13(9-7-12)18-16(20)14-5-4-10-21-14/h4-11H,3H2,1-2H3,(H,17,19)(H,18,20) |
InChI-Schlüssel |
LJRQYNGZSDXHSM-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Kanonische SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268252.png)


![2-[(3-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268256.png)
![1-[(2-isopropylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268257.png)
![2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268258.png)



![2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268266.png)

![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B268269.png)
![N,N-dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}benzamide](/img/structure/B268272.png)